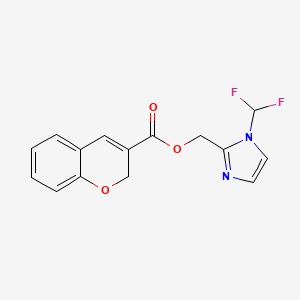
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate is a synthetic organic compound that combines the structural features of imidazole and chromene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.
Coupling with chromene: The final step involves the esterification of the imidazole derivative with 2H-chromene-3-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: Used in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of (1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes, while the imidazole ring can interact with metal ions and other biomolecules. The chromene moiety contributes to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate
- (1-(Trifluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate
Uniqueness
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity compared to its analogs. This makes it a promising candidate for further research and development in various scientific fields.
特性
分子式 |
C15H12F2N2O3 |
|---|---|
分子量 |
306.26 g/mol |
IUPAC名 |
[1-(difluoromethyl)imidazol-2-yl]methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H12F2N2O3/c16-15(17)19-6-5-18-13(19)9-22-14(20)11-7-10-3-1-2-4-12(10)21-8-11/h1-7,15H,8-9H2 |
InChIキー |
BUKCTUPNTTUAJJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC=CN3C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
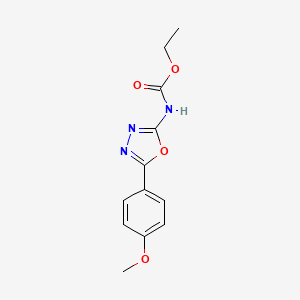
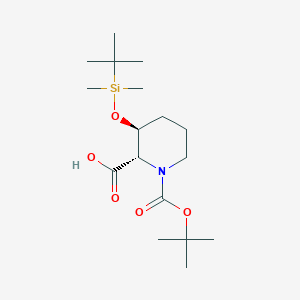
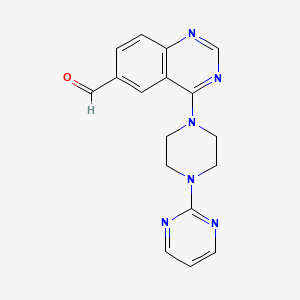

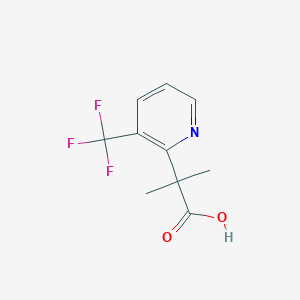


![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)


